molecular formula C11H14BrN B1380774 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine CAS No. 1780310-91-9

4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine

Cat. No. B1380774
CAS RN: 1780310-91-9
M. Wt: 240.14 g/mol
InChI Key: XYYMDOGUFQKORX-UHFFFAOYSA-N
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Description

4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is a heterocyclic compound that is widely used in the synthesis of various pharmaceuticals and other compounds. It is a colorless, crystalline solid with a melting point of 116-118°C. It is an important intermediate in the synthesis of various drugs and other compounds, and has a wide range of applications in the pharmaceutical and biotechnology industries.

Scientific Research Applications

Chemical Synthesis and Catalysis

The use of compounds similar to 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine in chemical synthesis is well-documented. For instance, Baumstark and Chrisope (1981) described the oxidation of amines and sulfides to produce amine oxides and sulfoxides, demonstrating the role of similar compounds in chemical reactions (Baumstark & Chrisope, 1981). Additionally, Reddy et al. (2014) highlighted an efficient green synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates, showcasing the potential for environmental-friendly chemical processes (Reddy, G. S. Reddy, & Jeong, 2014).

Pharmacological Research

While avoiding specific drug use and dosage details, it's noteworthy that similar compounds have been explored in pharmacological contexts. For example, Conti et al. (1996) synthesized derivatives that showed potential as trypanocide agents (Conti et al., 1996). Additionally, Yamada et al. (2010) investigated novel phosphorus heterocycles for their anti-proliferative effects, highlighting the therapeutic potential of such compounds (Yamada et al., 2010).

Analytical Methods

Dabbene et al. (1997) applied second-derivative UV spectrophotometry for determining the stability of a similar compound, illustrating the utility of these compounds in developing analytical methods for drug stability testing (Dabbene, Brinón, & de Bertorello, 1997).

Molecular Interaction Studies

The synthesis and characterization of antipyrine-like derivatives, including studies on molecular interactions and DFT calculations by Saeed et al. (2020), represent another dimension of research application. These studies provide insights into the structural and electronic properties of such compounds (Saeed et al., 2020).

properties

IUPAC Name

4-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5,10H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYMDOGUFQKORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1N)C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine

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